molecular formula C12H9FO2 B2368048 2-(4-Fluoronaphthalen-1-yl)acetic acid CAS No. 3833-03-2

2-(4-Fluoronaphthalen-1-yl)acetic acid

Cat. No.: B2368048
CAS No.: 3833-03-2
M. Wt: 204.2
InChI Key: GHHUDLBMYDJEGI-UHFFFAOYSA-N
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Description

2-(4-Fluoronaphthalen-1-yl)acetic acid is an organic compound with the molecular formula C₁₂H₉FO₂ and a molecular weight of 204.2 g/mol . This compound is characterized by the presence of a fluorine atom attached to the naphthalene ring, which is further connected to an acetic acid moiety. It is commonly used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoronaphthalen-1-yl)acetic acid typically involves the fluorination of naphthalene derivatives followed by the introduction of the acetic acid group. One common method includes the reaction of 4-fluoronaphthalene with bromoacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoronaphthalen-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-fluoronaphthalene-1-carboxylic acid, while reduction can produce 4-fluoronaphthalen-1-ylmethanol .

Scientific Research Applications

2-(4-Fluoronaphthalen-1-yl)acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the fluorine atom.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Fluoronaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluoronaphthalen-1-yl)acetic acid is unique due to the presence of both the fluorine atom and the acetic acid group.

Properties

IUPAC Name

2-(4-fluoronaphthalen-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO2/c13-11-6-5-8(7-12(14)15)9-3-1-2-4-10(9)11/h1-6H,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHUDLBMYDJEGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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